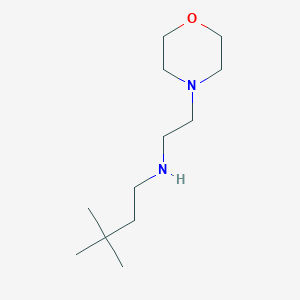
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide
Vue d'ensemble
Description
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with a methoxyphenyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxyphenyl group with a halogenated pyridine in the presence of a palladium catalyst.
Acetamide Formation: The final step involves the acylation of the amine group on the pyridine ring with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: An inhibitor of the FLT3-ITD and BCR-ABL pathways.
2-Furancarboxamide, N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl): A compound with similar structural features and potential biological activities.
Uniqueness
N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H20N2O2 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
N-[2-[6-(4-methoxyphenyl)pyridin-3-yl]propan-2-yl]acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-12(20)19-17(2,3)14-7-10-16(18-11-14)13-5-8-15(21-4)9-6-13/h5-11H,1-4H3,(H,19,20) |
Clé InChI |
WOZSSMQDFJCCEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C)(C)C1=CN=C(C=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8661051.png)


![2-Amino-4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8661075.png)
![(3S,8aS)-3-(hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8661077.png)
![2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8661093.png)
![2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dithiolane](/img/structure/B8661097.png)

![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]thiazine](/img/structure/B8661116.png)



